molecular formula C19H16 B12551267 9-(Penta-1,3-dien-1-YL)anthracene CAS No. 144101-74-6

9-(Penta-1,3-dien-1-YL)anthracene

Cat. No.: B12551267
CAS No.: 144101-74-6
M. Wt: 244.3 g/mol
InChI Key: XRSZJNKIUUJBLO-UHFFFAOYSA-N
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Description

9-(Penta-1,3-dien-1-yl)anthracene is an anthracene derivative featuring a conjugated penta-1,3-dienyl substituent at the 9-position of the anthracene core. Such derivatives are of interest in materials science for optoelectronic applications and in medicinal chemistry due to bioactive analogs .

Properties

CAS No.

144101-74-6

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

9-penta-1,3-dienylanthracene

InChI

InChI=1S/C19H16/c1-2-3-4-13-19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h2-14H,1H3

InChI Key

XRSZJNKIUUJBLO-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Penta-1,3-dien-1-yl)anthracene typically involves the following steps:

    Starting Materials: Anthracene and penta-1,3-dien-1-yl halide.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.

    Catalysts: Palladium-based catalysts, such as palladium acetate, are commonly used to facilitate the coupling reaction.

    Procedure: The anthracene is first deprotonated using a strong base, such as sodium hydride, to form the anthracene anion.

Industrial Production Methods: Industrial production of 9-(Penta-1,3-dien-1-yl)anthracene follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 9-(Penta-1,3-dien-1-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-(Penta-1,3-dien-1-yl)anthracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(Penta-1,3-dien-1-yl)anthracene involves:

Comparison with Similar Compounds

9-(Pent-4-enyl)anthracene

  • Structure : A pent-4-enyl chain (C₅H₉) replaces the penta-dienyl group.
  • Planarity : X-ray crystallography reveals a twisted conformation (maximum torsion angle: 91.2°), reducing conjugation between the anthracene and substituent .

9,10-Diphenylanthracene

  • Structure : Phenyl groups at the 9,10-positions.
  • Electronic Effects : Enhanced electron delocalization due to symmetric substitution, leading to distinct optical properties (e.g., fluorescence quantum yield) compared to asymmetric dienyl substitution .

9-[3-(1,3-Dioxan-2-yl)propionyl]anthracene

  • Structure : A dioxane-containing propionyl group introduces steric bulk and polar functional groups.
  • Stability: Requires storage at -20°C for long-term preservation, suggesting lower stability than non-polar derivatives like 9-(Penta-1,3-dien-1-yl)anthracene .

Physicochemical Properties

Compound Substituent Planarity Conjugation Extension Stability
9-(Penta-1,3-dien-1-yl)anthracene Conjugated diene High (inferred) Significant Moderate (air-sensitive?)
9-(Pent-4-enyl)anthracene Monounsaturated chain Low (twisted) Limited High (C–H⋯C stabilization)
9,10-Diphenylanthracene Phenyl groups High Moderate High

Cytotoxicity

  • Penta-dienyl Isochromanone Derivatives: Compounds like 6,8-dihydroxy-3-((1E,3E)-penta-1,3-dien-1-yl)isochroman-1-one exhibit cytotoxicity against Sf9 insect cells, suggesting that the dienyl moiety may enhance bioactivity .
  • Coumarin Analogs : Dienyl-substituted coumarins (e.g., 7-methoxy-8-(penta-1,3-dienyl)coumarin) inhibit tumor cell adhesion and migration, though anthracene derivatives with similar substituents lack direct evidence .

Optoelectronic Potential

  • 9,10-Anthracene Derivatives : Substituted anthracenes are studied for tunable HOMO-LUMO gaps. The dienyl group in 9-(Penta-1,3-dien-1-yl)anthracene could further lower the LUMO, enhancing electron transport in organic semiconductors .

Biological Activity

9-(Penta-1,3-dien-1-YL)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. The compound's structure, which includes a penta-1,3-dienyl substituent on the anthracene core, suggests that it may exhibit unique interactions with biological macromolecules, particularly DNA and proteins. This article reviews the biological activity of 9-(Penta-1,3-dien-1-YL)anthracene, focusing on its cytotoxicity, phototoxicity, and potential therapeutic applications.

The chemical structure of 9-(Penta-1,3-dien-1-YL)anthracene can be represented as follows:

C17H16\text{C}_{17}\text{H}_{16}

This compound is characterized by its hydrophobic nature and ability to intercalate into DNA due to the planar structure of the anthracene moiety.

Cytotoxicity

Research indicates that compounds related to anthracene derivatives can exhibit significant cytotoxic effects across various cancer cell lines. For instance, studies have shown that anthracene derivatives can induce apoptosis in human cancer cells by activating caspases and altering mitochondrial membrane potential.

Table 1: Cytotoxic Effects of Anthracene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
9-(Penta-1,3-dien-1-YL)anthraceneHeLa25Induction of apoptosis
Aloe-emodinCH2725ROS production and caspase activation
AnthraquinoneAGS0.07DNA intercalation and apoptosis

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against the respective cell line.

Phototoxicity

Anthracenes are known for their phototoxic properties. The interaction of 9-(Penta-1,3-dien-1-YL)anthracene with UV light can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components including lipids, proteins, and DNA. This phototoxicity is particularly relevant in understanding how such compounds can be used in photodynamic therapy (PDT) for cancer treatment.

Case Study: Phototoxic Effects
A study investigated the effects of UV irradiation on plasmid DNA in the presence of anthracene derivatives. It was found that exposure to UV light resulted in significant strand breaks in DNA, suggesting that 9-(Penta-1,3-dien-1-YL)anthracene could be utilized as a photosensitizer in PDT.

The mechanisms through which 9-(Penta-1,3-dien-1-YL)anthracene exerts its biological effects include:

  • DNA Intercalation : The planar structure allows for intercalation between base pairs in DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Upon UV irradiation, the compound generates ROS that can damage cellular components.
  • Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and mitochondrial dysfunction.

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